molecular formula C26H27N3O3S B11362255 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone

Cat. No.: B11362255
M. Wt: 461.6 g/mol
InChI Key: MUDLXSIORXWHQP-UHFFFAOYSA-N
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Description

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone is a complex organic compound that belongs to the class of dibenzo thiazine derivatives. This compound is characterized by its unique structure, which includes a dibenzo thiazine core, an ethyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone typically involves multiple steps:

    Formation of the Dibenzo Thiazine Core: The initial step involves the synthesis of the dibenzo thiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophilic intermediate.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine sulfur to form the dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazine ring, potentially leading to the formation of alcohols or reduced thiazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced thiazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone is not fully understood but is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo Thiazine Derivatives: Compounds with similar dibenzo thiazine cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties attached to various aromatic or heterocyclic cores.

Uniqueness

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-phenyl-1-piperazinyl)ethanone is unique due to its specific combination of structural features, including the ethyl group, the dioxide thiazine core, and the phenyl-substituted piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C26H27N3O3S/c1-2-20-12-13-24-23(18-20)22-10-6-7-11-25(22)33(31,32)29(24)19-26(30)28-16-14-27(15-17-28)21-8-4-3-5-9-21/h3-13,18H,2,14-17,19H2,1H3

InChI Key

MUDLXSIORXWHQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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